molecular formula C14H16N2O2 B13890768 3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline

3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline

Cat. No.: B13890768
M. Wt: 244.29 g/mol
InChI Key: IKKMOFYKEAXLRK-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two methoxy groups at the 3 and 5 positions of the benzene ring, and a 4-methylpyridin-3-yl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.

Scientific Research Applications

3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline is unique due to the combination of methoxy groups and the pyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3,5-dimethoxy-4-(4-methylpyridin-3-yl)aniline

InChI

InChI=1S/C14H16N2O2/c1-9-4-5-16-8-11(9)14-12(17-2)6-10(15)7-13(14)18-3/h4-8H,15H2,1-3H3

InChI Key

IKKMOFYKEAXLRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C(C=C(C=C2OC)N)OC

Origin of Product

United States

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